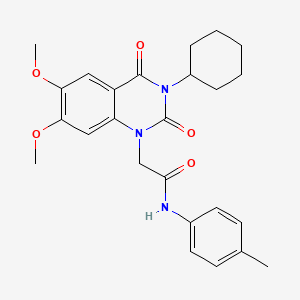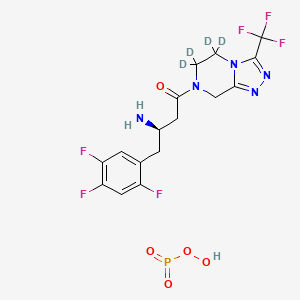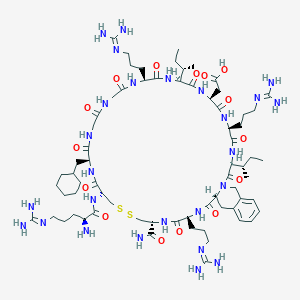
(E)-methyl 3-(5-((2,6-dichlorobenzyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound with the molecular formula C18H13Cl2NO4S It is known for its unique structure, which includes a thiophene ring, a furan ring, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the use of 2,6-dichlorobenzyl chloride in the presence of a base to form the dichlorophenyl moiety.
Formation of the thiophene ring: This is typically done through cyclization reactions involving sulfur-containing reagents.
Final coupling: The final step involves coupling the furan and thiophene rings with the dichlorophenyl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-{5-[(E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate: This is a geometric isomer with similar properties but different spatial arrangement.
Other thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13Cl2NO4S |
|---|---|
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
methyl 3-[5-[(Z)-(2,6-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-12(7-8-26-17)16-6-5-11(25-16)9-21-24-10-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b21-9- |
Clé InChI |
MDENLERQLJBEOG-NKVSQWTQSA-N |
SMILES isomérique |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OCC3=C(C=CC=C3Cl)Cl |
SMILES canonique |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)
![2-(3-Ethoxypropyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094285.png)
![8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14094286.png)

![Propanedioic acid, 2-[(1R)-1-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-nitroethyl]-, 1,3-dimethyl ester](/img/structure/B14094291.png)

![8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094308.png)
![5-(2,4-dichlorophenyl)-4-{[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14094309.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-4H-chromen-4-one]](/img/structure/B14094320.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094328.png)


